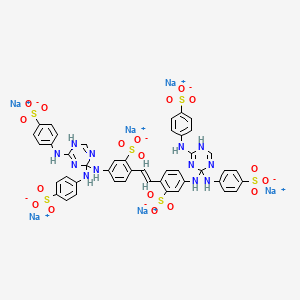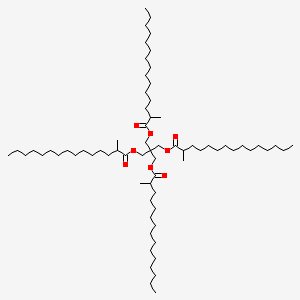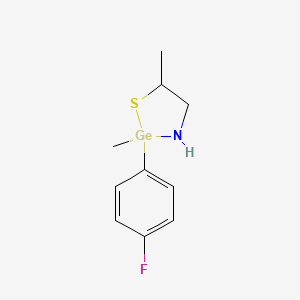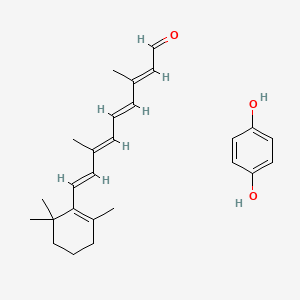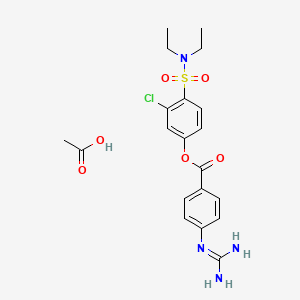
1,3-Dimethylbenzo(b)fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylbenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that belongs to the fluoranthene family. These compounds are known for their complex structures, which include multiple fused aromatic rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylbenzo(b)fluoranthene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of naphthalene-1-boronic acid and 1,2-dibromobenzene, which undergo a Heck-type coupling reaction to form the desired fluoranthene structure . The reaction conditions often require the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylbenzo(b)fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .
Applications De Recherche Scientifique
1,3-Dimethylbenzo(b)fluoranthene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mécanisme D'action
The mechanism by which 1,3-Dimethylbenzo(b)fluoranthene exerts its effects involves interactions with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, leading to mutations and potential carcinogenic effects. It also interacts with enzymes involved in metabolic pathways, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo(a)pyrene
- Benzo(k)fluoranthene
- Chrysene
Uniqueness
1,3-Dimethylbenzo(b)fluoranthene is unique due to its specific methyl substitutions, which influence its chemical reactivity and physical properties. These substitutions can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from other PAHs .
Propriétés
Numéro CAS |
95741-51-8 |
|---|---|
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
11,13-dimethylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C22H16/c1-13-11-14(2)21-18-10-6-5-9-17(18)19-12-15-7-3-4-8-16(15)20(13)22(19)21/h3-12H,1-2H3 |
Clé InChI |
VWYVCNTUXIXJCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C3=CC=CC=C3C4=CC5=CC=CC=C5C1=C42)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


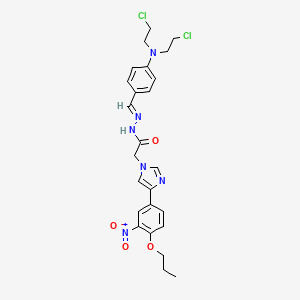
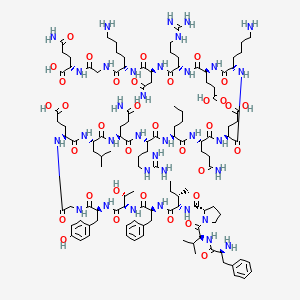
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
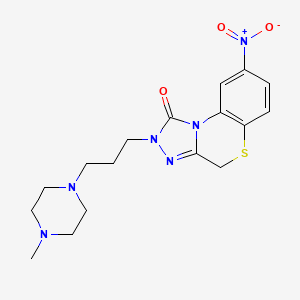
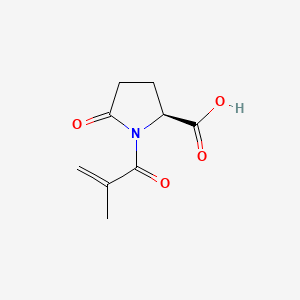
![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)
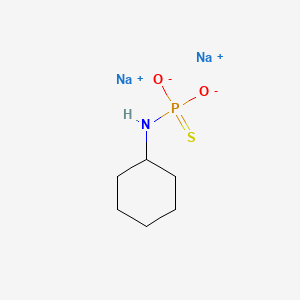
![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)
